molecular formula C8Cl4N2 B12402729 Chlorothalonil-13C2

Chlorothalonil-13C2

Cat. No.: B12402729
M. Wt: 267.9 g/mol
InChI Key: CRQQGFGUEAVUIL-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Chlorothalonil involves the use of m-phthalonitrile, nitrogen, chlorine, and a special ammoxidation catalyst. The process utilizes fluidized bed and fixed bed technologies. The reaction conditions include a temperature range of 280°C to 300°C and a pressure range of 0.05 to 0.08 MPa. The catalyst used is a special ammoxidation catalyst, and the reaction time is approximately one hour .

Industrial Production Methods

Industrial production of Chlorothalonil follows similar methods, with the use of fluidized bed and fixed bed technologies to ensure high yield and product purity. The process is designed to minimize environmental pollution and maximize the utilization of raw materials .

Chemical Reactions Analysis

Types of Reactions

Chlorothalonil undergoes various chemical reactions, including:

    Oxidation: Chlorothalonil can be oxidized to form different metabolites.

    Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.

    Substitution: Chlorothalonil can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated metabolites, such as 4-hydroxychlorothalonil .

Scientific Research Applications

Chlorothalonil-13C2 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:

Mechanism of Action

Chlorothalonil exerts its effects by reacting with glutathione, forming a glutathione adduct with the elimination of hydrochloric acid. This reaction depletes cellular glutathione and inhibits glycolysis by binding with glyceraldehyde 3-phosphate dehydrogenase, leading to cell death .

Comparison with Similar Compounds

Chlorothalonil-13C2 is unique due to its carbon-13 labeling, which allows for detailed tracing and study. Similar compounds include:

  • Benzonitrile
  • Hexachlorobenzene
  • Dichlorobenzene
  • Chlorobenzene

These compounds share similar chemical structures and properties but lack the specific labeling that makes this compound valuable for research .

Properties

Molecular Formula

C8Cl4N2

Molecular Weight

267.9 g/mol

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1

InChI Key

CRQQGFGUEAVUIL-ZDOIIHCHSA-N

Isomeric SMILES

[13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl

Origin of Product

United States

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